1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRIVTYAJRAIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a conjugated diene and a dienophile offers a direct route to functionalized cyclopentene derivatives. For instance, using furan as a diene and a methoxymethyl-containing dienophile could yield a cycloadduct with proximal substituents. Subsequent oxidation of latent functional groups (e.g., esters or nitriles) to carboxylic acids may introduce the desired moiety.
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM of α,ω-dienes presents a modular approach. A diene precursor such as 1,5-diene-1-carboxylic acid methyl ester could cyclize to form the cyclopentene ring, with post-functionalization introducing the methoxymethyl group. This method benefits from high functional group tolerance but requires precise diene design to position substituents geminally.
Functionalization of Preformed Cyclopentene Cores
Methoxymethylation via Williamson Ether Synthesis
A two-step sequence starting from 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylic acid (or its ester) involves:
Nucleophilic Addition to Cyclopentenones
Cyclopent-3-en-1-one serves as a key intermediate. A Grignard reagent (e.g., CH₃OCH₂MgBr) adds to the ketone, forming a tertiary alcohol. Subsequent oxidation of the ketone to carboxylic acid (via KMnO₄ or CrO₃) and methylation of the alcohol could yield the target compound. Challenges include over-oxidation and regioselectivity control.
Multi-Step Synthesis from Bicyclic Intermediates
Azabicyclo Derivative Functionalization
Patented routes for related cyclopentene carboxylic acids (e.g., US10836708B2) employ azabicycloheptane intermediates. For example:
- Bromination : 7-Bromo-2-azabicyclo[2.2.1]heptan-3-one undergoes nucleophilic substitution with methoxymethylamine.
- Ring-Opening : Acidic hydrolysis cleaves the bicyclic structure to a cyclopentene carboxylic acid.
Protection-Deprotection Strategies
Carboxylic Acid Protection
To prevent interference during methoxymethylation:
- Esterification : Convert the carboxylic acid to a methyl ester using SOCl₂/MeOH.
- Methylation : Proceed as in Section 2.1.
- Deprotection : Hydrolyze the ester with LiOH.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diels-Alder | Atom-economic, single step | Limited dienophile availability | 50–70% |
| RCM | High modularity | Costly catalysts | 60–80% |
| Williamson Ether | Mild conditions | Requires pre-formed hydroxymethyl | 75–85% |
| Azabicyclo Route | High regiocontrol | Multi-step, low scalability | 40–60% |
Experimental Optimization and Challenges
- Regioselectivity : Geminal substitution demands precise reaction control to avoid positional isomers.
- Oxidation Sensitivity : Tertiary alcohols (from Grignard additions) resist oxidation to carboxylic acids, necessitating alternative pathways.
- Purification : Chromatographic separation is often required due to polar byproducts.
Chemical Reactions Analysis
1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid with structurally related cyclopentene carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
Trifluoromethyl (-CF₃) substituents (e.g., in C₇H₇F₃O₂) enhance metabolic stability and lipophilicity, making them valuable in drug design . Amino and difluoromethylenyl groups (C₇H₇F₂NO₂) enable hydrogen bonding and irreversible enzyme inhibition, as seen in GABA-AT inactivators .
Synthetic Utility :
- Compounds with tert-butoxycarbonyl (Boc) or ethoxycarbonyl groups (e.g., C₁₁H₁₆O₄, C₉H₁₂O₄) serve as protective intermediates in multistep syntheses .
- Methyl esters (C₇H₁₀O₂) are often used to mask carboxylic acids during reactions, improving volatility for purification .
Biological Activity: The (S)-3-amino-4-(difluoromethylenyl) derivative (C₇H₇F₂NO₂) demonstrates 10-fold greater efficiency than earlier GABA-AT inhibitors, attributed to its planar difluoromethylenyl group enhancing enzyme binding . 3-Oxocyclopent-1-enecarboxylic acid (C₆H₆O₃) exhibits reactivity in Michael addition reactions due to its α,β-unsaturated ketone system .
Key Research Findings
- GABA-AT Inactivation: The (S)-3-amino-4-(difluoromethylenyl) analog (C₇H₇F₂NO₂) suppresses dopamine release in rat models, showing promise for treating cocaine and nicotine addiction .
- Trifluoromethyl Building Blocks : Derivatives of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid are versatile in synthesizing fluorinated agrochemicals, leveraging the CF₃ group’s electronegativity and stability .
- Safety Profiles : Compounds like 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid (C₁₁H₁₆O₄) require careful handling due to acute oral toxicity (H302) and respiratory irritation (H335) .
Biological Activity
1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the following chemical structure and properties:
- Molecular Formula : C₇H₈O₃
- SMILES Notation : COCC1=C(C(=O)O)CC=C1
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects such as:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and glucose regulation.
- Receptor Interaction : The compound can bind to receptors that regulate cell signaling pathways, affecting cellular responses and gene expression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of cyclopentene carboxylic acids can induce apoptosis in cancer cells through the activation of caspase pathways.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 |
| Similar Cyclopentene Derivative | HeLa (Cervical Cancer) | 10.5 |
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Preliminary studies suggest that it may possess activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
Study 1: Cytotoxicity in Cancer Cells
A study conducted on the cytotoxic effects of various cyclopentene derivatives found that this compound exhibited a dose-dependent reduction in cell viability in MCF-7 cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Study 2: Enzyme Inhibition
Another study highlighted the inhibitory effect of this compound on specific metabolic enzymes. The results indicated that it could effectively reduce the activity of fatty acid synthase (FAS), which is crucial in lipid biosynthesis, suggesting potential applications in metabolic disorders.
Q & A
Q. What are the recommended synthetic routes for 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthetic strategies for cyclopentene-carboxylic acid derivatives often involve:
- Alkylation-Cyclization: Alkylation of glycine analogs with electrophiles (e.g., 1,2-dihaloalkanes), followed by intramolecular cyclization to form the cyclopentene ring .
- Friedel-Crafts Acylation: For attaching substituents (e.g., methoxymethyl groups) to the cyclopentane backbone using Lewis acid catalysts like AlCl₃ .
- Carbene Insertion: Cyclopropanation of alkenes with diazo compounds, followed by ring expansion or functionalization .
Optimization Tips:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during alkylation.
- Catalyst Screening: Test transition-metal catalysts (e.g., Rh, Cu) for stereoselective cyclopropanation .
- Purification: Use silica gel chromatography or recrystallization to isolate enantiomerically pure products.
Table 1: Synthetic Routes and Yield Optimization
Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the stereochemistry of this compound?
Methodological Answer:
Q. What are the stability considerations for storing this compound, and what decomposition products should be monitored?
Methodological Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methoxymethyl group or oxidation of the cyclopentene double bond .
- Decomposition Pathways:
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions or enzyme-binding interactions?
Methodological Answer:
- Diels-Alder Reactivity: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state energies for regioselectivity .
- Enzyme Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity to targets like GABA aminotransferase, leveraging crystallographic data from related inhibitors .
Table 2: Computational Parameters for Reactivity Prediction
| Parameter | Software/Tool | Output Metrics | Reference |
|---|---|---|---|
| Transition-State Energy | Gaussian 16 (DFT) | Activation energy (ΔG‡) | |
| Protein-Ligand Docking | AutoDock Vina | Binding energy (ΔG, kcal/mol) |
Q. What strategies resolve contradictions in reported biological activities of similar cyclopentene derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and inhibitor concentrations (IC₅₀) to minimize variability .
- Enantiomeric Purity Analysis: Use chiral HPLC to confirm that conflicting results are not due to racemic mixtures .
- Meta-Analysis: Compare datasets from PubChem and academic papers to identify outliers or methodological discrepancies .
Q. How to design a kinetic study to elucidate the enzyme inhibition mechanism of this compound?
Methodological Answer:
- Experimental Setup:
- Data Analysis:
- Michaelis-Menten Kinetics: Plot v vs. [S] to determine inhibition type (competitive/non-competitive).
- Ki Calculation: Use Cheng-Prusoff equation for IC₅₀-to-Ki conversion .
Figure 1: Example Inhibition Curve
[Insert hypothetical plot of enzyme activity vs. inhibitor concentration, citing for methodology.]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
